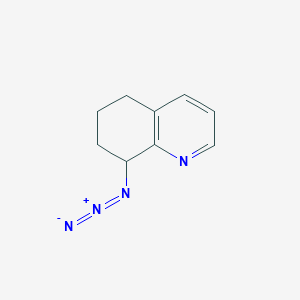

8-Azido-5,6,7,8-tetrahydroquinoline

Description

8-Azido-5,6,7,8-tetrahydroquinoline (C₉H₁₀N₄, CAS EN300-651635) is a nitrogen-rich heterocyclic compound featuring an azide (-N₃) group at the 8-position of the partially saturated quinoline scaffold . Its synthesis typically begins with rac-5,6,7,8-tetrahydroquinolin-8-ol, which undergoes substitution to introduce the azide functionality via protocols adapted from Uenishi and Hamada . The azide group confers high reactivity, making this compound a versatile intermediate for further transformations, such as Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-azido-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |

InChI Key |

OHRZQMSCHXLGEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Derivatives

The tetrahydroquinoline core allows diverse functionalization at the 8-position. Key analogs include:

8-Hydroxy-5,6,7,8-tetrahydroquinoline (C₉H₁₁NO, CAS 14631-46-0)

8-Lithio-5,6,7,8-tetrahydroquinoline (C₉H₁₀LiN)

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance of 8-Amino Derivative in Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| 1-Aryl-3,4-dihydroisoquinoline | [Ir(Cp*)(CAMPY)]Cl | Up to 98% ee |

| 1-(4-Fluorophenyl)-DHIQ | [Ru(cymene)(Me-CAMPY)] | 92% ee |

Reactivity and Stability

- Azide Group : Thermally unstable; prone to explosive decomposition if mishandled. Requires inert atmosphere storage .

- Amino Group: Air-stable but sensitive to oxidation. Forms stable coordination complexes with transition metals (e.g., Ir, Ru) .

- Hydroxy Group : Participates in hydrogen bonding and acid-base reactions. Less reactive than azide/amine in metal coordination .

Chirality and Stereochemical Control

The 8-amino derivative is synthesized as a racemate but can be resolved into enantiomers for asymmetric catalysis . In contrast, the azide precursor is typically racemic, limiting its direct use in enantioselective reactions unless chiral auxiliaries are introduced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.